molecular formula C9H8N2O3S2 B2863634 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide CAS No. 731002-08-7

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide

Cat. No.: B2863634
CAS No.: 731002-08-7
M. Wt: 256.29
InChI Key: JQCLLCFZVGSPRI-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is a compound of significant scientific interest. Its unique structure consists of a benzisothiazole ring system with a dioxido and oxo substitution, connected to an ethanethioamide group. This combination imparts distinct chemical and biological properties that make it valuable in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzisothiazole Formation: The synthesis typically starts with the construction of the benzisothiazole ring. This can be achieved via cyclization reactions involving ortho-aminothiophenols and carbonyl compounds under acidic or basic conditions.

  • Oxidation and Oxo Substitution: Subsequent oxidation steps introduce the dioxido and oxo functionalities, often using reagents like hydrogen peroxide or peracids.

  • Thioamide Addition: The final step involves the attachment of the ethanethioamide group. This can be done through nucleophilic substitution reactions where a thioamide reagent reacts with an activated intermediate of the benzisothiazole derivative.

Industrial Production Methods: Industrial synthesis follows similar steps but often utilizes continuous flow processes and optimized reaction conditions to enhance yield and reduce costs. Catalytic processes and greener solvents are frequently employed to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo further oxidation, altering its reactivity and biological activity.

  • Reduction: Reduction reactions may be used to modify the dioxido and oxo groups, potentially leading to different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, peracids, or permanganates under mild to moderate conditions.

  • Reduction: Catalytic hydrogenation or chemical reducers such as lithium aluminum hydride.

  • Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium methoxide or amines.

Major Products: The products depend on the specific reactions but commonly include various oxidized or reduced derivatives, and substituted benzisothiazole compounds with different functional groups.

Scientific Research Applications

Chemistry: 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide is studied for its reactive intermediates and its role in novel synthetic pathways. Its unique structure makes it a valuable scaffold in organic synthesis.

Biology: The compound has shown potential as a biochemical tool, particularly in enzyme inhibition studies and as a molecular probe for investigating biochemical pathways.

Medicine: Preliminary studies suggest that this compound may possess therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is being explored for drug development purposes.

Industry: Its unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific desirable attributes.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide exerts its effects involves interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways. The benzisothiazole moiety can intercalate with DNA, affecting gene expression and cellular function. Its reactivity with thiol groups in proteins is also a key aspect of its biological activity.

Comparison with Similar Compounds

  • Benzisothiazole: The parent compound, lacking the dioxido, oxo, and ethanethioamide substitutions.

  • 2-Substituted Benzisothiazoles: Compounds with different groups attached at the 2-position, offering a range of biological activities.

  • Thioamide-Substituted Heterocycles: Similar compounds where the benzisothiazole ring is replaced with other heterocycles.

The distinct structural elements of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide provide it with a unique spectrum of reactivity and application potential, distinguishing it from other related molecules.

Properties

IUPAC Name

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c10-8(15)5-11-9(12)6-3-1-2-4-7(6)16(11,13)14/h1-4H,5H2,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLLCFZVGSPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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